molecular formula C10H14ClF2N B1484470 [2-Fluoro-3-(2-fluorophenyl)propyl](methyl)amine hydrochloride CAS No. 2098052-60-7

[2-Fluoro-3-(2-fluorophenyl)propyl](methyl)amine hydrochloride

Cat. No.: B1484470
CAS No.: 2098052-60-7
M. Wt: 221.67 g/mol
InChI Key: PRYGQIFZUFSFJP-UHFFFAOYSA-N
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Description

[2-Fluoro-3-(2-fluorophenyl)propyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2N and its molecular weight is 221.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-3-(2-fluorophenyl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-13-7-9(11)6-8-4-2-3-5-10(8)12;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYGQIFZUFSFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CC=C1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-(2-fluorophenyl)propylamine hydrochloride is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant data and case studies.

The compound is characterized by a fluorine atom at the second position and a propylamine side chain, which significantly influences its interaction with biological targets. Its molecular formula is C11H14F2NHClC_{11}H_{14}F_2N\cdot HCl, with a molecular weight of approximately 233.69 g/mol.

Synthesis

The synthesis of 2-Fluoro-3-(2-fluorophenyl)propylamine hydrochloride typically involves:

  • Starting Material Preparation : Utilizing commercially available fluorinated benzene derivatives.
  • Alkylation : The fluorinated benzene is alkylated with a suitable halide.
  • Amination : The resulting product undergoes amination to introduce the propylamine group.
  • Hydrochloride Formation : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of 2-Fluoro-3-(2-fluorophenyl)propylamine hydrochloride primarily revolves around its interaction with neurotransmitter systems, particularly:

  • Monoamine Transporters : The compound is believed to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby enhancing their extracellular concentrations and potentiating neurotransmission.

Pharmacological Studies

Research has demonstrated that compounds with similar structures exhibit significant pharmacological effects:

  • Stimulant Effects : Studies indicate that fluorinated compounds often display increased potency as central nervous system stimulants compared to their non-fluorinated counterparts. For instance, modifications in the alkylamino group have shown to enhance activity substantially (EC50 values decreasing with larger substituents) .

Data Tables

The following table summarizes the pharmacological profiles of related compounds:

Compound NameEC50 (µM)Max Modulation (%)
2-Fluoro-3-(4-fluorophenyl)propylamine0.14600
2-Fluoro-3-(3-methylphenyl)propan-1-amine1.9500
2-Fluoro-3-(2-fluorophenyl)propylamine hydrochlorideTBDTBD

Case Studies

  • Neurotransmitter Interaction : In vitro studies have indicated that 2-Fluoro-3-(2-fluorophenyl)propylamine hydrochloride exhibits significant modulation of α7 nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and memory processes .
  • Behavioral Studies : Animal models have shown that administration of similar fluorinated compounds can reverse cognitive deficits induced by scopolamine in recognition memory tests, suggesting potential therapeutic applications in treating cognitive impairments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Fluoro-3-(2-fluorophenyl)propyl](methyl)amine hydrochloride
Reactant of Route 2
[2-Fluoro-3-(2-fluorophenyl)propyl](methyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.